4-(3-Bromophenyl)piperidine-4-carbonitrile
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Overview
Description
4-(3-Bromophenyl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)piperidine-4-carbonitrile typically involves the reaction of 3-bromobenzyl cyanide with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)piperidine-4-carbonitrile is primarily related to its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)piperidine-4-carbonitrile
- 3-(4-Bromophenyl)piperidine
- 4-(3-Chlorophenyl)piperidine-4-carbonitrile
Uniqueness
4-(3-Bromophenyl)piperidine-4-carbonitrile is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C12H13BrN2 |
---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
4-(3-bromophenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C12H13BrN2/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8,15H,4-7H2 |
InChI Key |
SCKIBKIFLGJUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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